molecular formula C13H15N5O B11444156 7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B11444156
M. Wt: 257.29 g/mol
InChI Key: NVGCQBAYJVFITM-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the triazole and pyrimidine rings in its structure makes it a versatile scaffold for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 7-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This regioselective one-step procedure is known for its efficiency and high yield.

Another method involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This tandem reaction uses enaminonitriles and benzohydrazides, followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the scalable nature of the microwave-mediated synthesis suggests its potential for industrial applications. The broad substrate scope and good functional group tolerance make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the substituents and reaction conditions. For example, substitution with boronic acids can yield various aryl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine stands out due to its dual role as an enzyme inhibitor and receptor modulator

Properties

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

IUPAC Name

7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C13H15N5O/c1-8-7-11(9-3-5-10(19-2)6-4-9)18-13(15-8)16-12(14)17-18/h3-7,11H,1-2H3,(H3,14,15,16,17)

InChI Key

NVGCQBAYJVFITM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C(=NC(=N2)N)N1)C3=CC=C(C=C3)OC

Origin of Product

United States

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